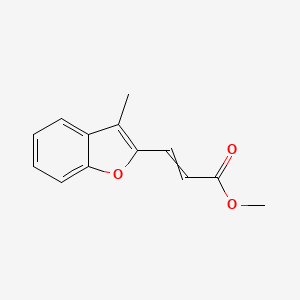
Methyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. This compound features a benzofuran ring fused with a methyl group and a prop-2-enoate ester, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate typically involves the condensation of 3-methylbenzofuran with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the benzofuran to the acrylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Methyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The ester group can undergo hydrolysis to release active metabolites that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-benzofuranyl)prop-2-enoate
- Methyl 3-(3-methyl-2-benzofuranyl)prop-2-enoate
- Ethyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate
Uniqueness
Methyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate is unique due to the presence of the methyl group on the benzofuran ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12O3/c1-9-10-5-3-4-6-12(10)16-11(9)7-8-13(14)15-2/h3-8H,1-2H3 |
InChI Key |
SDMBVFSLDAVEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















